3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Overview
Description
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with a benzamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality of the final product. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]ANILINE
- 3-(4-METHYLPIPERAZIN-1-YL)ANILINE
Uniqueness
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is unique due to its combination of a piperidine ring, a sulfonyl group, and a pyridine moiety This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-11-22(12-8-15)26(24,25)18-4-2-3-17(13-18)19(23)21-14-16-5-9-20-10-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTISXGLOFUHTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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